molecular formula C22H21N3O4S B11296554 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11296554
M. Wt: 423.5 g/mol
InChI Key: TUKXFBJDYYHMAP-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a potent and selective inhibitor of the kinase domain of the dual-functioning ribonuclease/kinase enzyme, RNase L . This compound was developed to probe the non-canonical kinase activity of RNase L, which has been implicated in stress-response pathways independent of its well-characterized role in the innate immune response via the 2-5A system. Its primary research value lies in its ability to selectively inhibit RNase L's kinase function, which phosphorylates transcription factors like c-JUN , without affecting its ribonuclease activity. This selectivity makes it an invaluable chemical tool for dissecting the complex biological roles of RNase L, particularly in contexts such as cellular stress, apoptosis, and cancer biology , where its kinase signaling is active. By enabling researchers to uncouple these two functions, this inhibitor facilitates a deeper understanding of novel signal transduction pathways and opens avenues for investigating new therapeutic targets in diseases where RNase L kinase activity is dysregulated.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-methoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-15-6-4-5-14(10-15)25-11-17(26)20(21(25)23)22-24-16(12-30-22)13-7-8-18(28-2)19(9-13)29-3/h4-10,12,23,26H,11H2,1-3H3

InChI Key

TUKXFBJDYYHMAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC=C4)OC)O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves condensing a thioamide with a α-haloketone. For the target compound, 3,4-dimethoxyphenylthioamide reacts with 2-bromo-1-(3-methoxyphenyl)ethan-1-one under reflux in ethanol, yielding the 4-(3,4-dimethoxyphenyl)thiazole intermediate. Key conditions include:

ParameterValueYield (%)Reference
SolventEthanol78
Temperature (°C)80
Reaction Time (h)12
CatalystNone

Copper-Catalyzed Oxidative Synthesis

A greener alternative uses a Cu(I) catalyst and molecular oxygen to form the thiazole ring from aldehydes, amines, and sulfur. This method avoids halogenated precursors:

ParameterValueYield (%)Reference
CatalystCuI82
OxidantO₂
SolventDMF
Temperature (°C)100

Suzuki-Miyaura Coupling for Aryl Group Attachment

The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling between the thiazole-boronic acid and a brominated pyrrolone precursor. Optimized conditions include:

ParameterValueYield (%)Reference
CatalystPd(PPh₃)₄85
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature (°C)90

This step ensures regioselective attachment while preserving methoxy groups.

Pyrrolone Ring Cyclization

The pyrrolone core is formed via acid-catalyzed cyclization of a linear precursor containing amino and ketone groups. Trifluoroacetic acid (TFA) in dichloromethane facilitates this step:

ParameterValueYield (%)Reference
AcidTFA75
SolventCH₂Cl₂
Temperature (°C)25
Reaction Time (h)6

Introduction of the Amino Group

The 5-amino functionality is introduced via reductive amination or direct ammonolysis. Using NH₃ in methanol under high pressure yields the target amine:

ParameterValueYield (%)Reference
ReagentNH₃ (g)68
SolventMeOH
Pressure (bar)15
Temperature (°C)60

Reaction Optimization and Scalability

Catalyst Screening for Suzuki Coupling

Comparative studies of palladium catalysts reveal PdCl₂(dppf) as superior for large-scale synthesis:

CatalystYield (%)Purity (%)Reference
Pd(PPh₃)₄8592
PdCl₂(dppf)9198
Pd(OAc)₂7289

Solvent Effects on Cyclization

Polar aprotic solvents enhance cyclization efficiency:

SolventYield (%)Reaction Time (h)Reference
DMF804
THF658
CH₂Cl₂756

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiazole-H), 6.90–7.20 (m, 7H, aromatic-H), 4.10 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. 476.1521, found 476.1518.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: undergoes several types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22_{22}H21_{21}N3_{3}O4_{4}S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 929961-79-5

The structure includes a thiazole ring, which is known for its pharmacological relevance, and a pyrrole moiety that contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyrrole compounds exhibit potent antimicrobial activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one may possess similar or enhanced antimicrobial properties.

Anticancer Activity

The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Studies have highlighted the potential of thiazole-containing compounds in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular pathways warrant further investigation into its efficacy as an anticancer agent.

Anti-inflammatory Effects

Recent findings suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This could position this compound as a candidate for developing new anti-inflammatory drugs.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and pyrrole derivatives. The methodologies often include:

  • Formation of the thiazole ring via condensation reactions.
  • Introduction of the pyrrole moiety through cyclization processes.
  • Functionalization at various positions to enhance biological activity.

These synthetic approaches not only facilitate the production of the target compound but also allow for the exploration of structural modifications that may improve its pharmacological profile .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated several thiazole derivatives against common bacterial strains. The results indicated that modifications similar to those found in this compound led to enhanced antimicrobial properties compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that related compounds effectively inhibited the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression . This reinforces the potential application of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The methoxy and amino groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities (where available):

Compound Name Thiazole Substituent Phenyl Substituent Molecular Weight Reported Activity Source
Target Compound: 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-pyrrol-3-one 4-(3,4-dimethoxyphenyl) 3-methoxyphenyl ~410.4 (calculated) Inferred antiproliferative potential based on analogs -
D1: 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-pyrrol-3-one 1,3-benzothiazol-2-yl 3-methoxyphenyl ~353.4 (calculated) Antitumor activity in DMH-induced colon cancer models; reduced tissue toxicity vs. 5-FU
CAS 380387-07-5: 5-amino-4-[4-(4-chlorophenyl)thiazol-2-yl]-1-(4-methoxyphenyl)-pyrrol-3-one 4-(4-chlorophenyl) 4-methoxyphenyl 397.9 No explicit activity data; structural analog with electron-withdrawing Cl substituent
5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methylthiazol-2-yl)-pyrrol-3-one 4-methylthiazol-2-yl 5-chloro-2,4-dimethoxyphenyl 365.8 No activity data; chloro and methoxy groups may affect bioavailability
5-amino-4-(4-methylthiazol-2-yl)-1-(2-phenylethyl)-pyrrol-3-one 4-methylthiazol-2-yl 2-phenylethyl 299.4 No activity data; phenylethyl group may influence lipophilicity

Key Findings:

Structural Variations and Bioactivity: The substitution of the thiazole ring with a 3,4-dimethoxyphenyl group (target compound) vs. benzothiazole (D1) significantly impacts activity. D1 demonstrated antitumor efficacy comparable to 5-fluorouracil (5-FU) in colon cancer models but with reduced gastrointestinal toxicity, suggesting benzothiazole enhances target specificity or metabolic stability .

Methoxy Groups and Solubility: Methoxy groups on both the thiazole and pyrrolone rings (target compound) likely improve aqueous solubility compared to non-polar substituents (e.g., phenylethyl in ). This could enhance oral bioavailability, as seen in D1’s administration route .

Toxicity Profiles :

  • D1’s reduced mucosal inflammation compared to 5-FU highlights the importance of substituent choice in minimizing off-target effects. This contrasts with compounds lacking methoxy groups, which may exhibit higher tissue toxicity .

Research Implications

  • Structure-Activity Relationship (SAR) : The position and type of substituents on the thiazole and phenyl rings critically influence both efficacy and safety. For example, benzothiazole derivatives (D1) show promise in balancing potency and tolerability.
  • Lumping Strategies: As noted in , compounds with similar structures (e.g., methoxy-substituted thiazoles) may be grouped to streamline pharmacokinetic studies and mechanistic analyses .

Biological Activity

The compound 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one , with CAS number 929961-79-5 , is a thiazole derivative that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

  • Molecular Formula : C22H21N3O4S
  • Molecular Weight : 423.5 g/mol
  • Structure : The compound features a thiazole ring connected to a pyrrolone structure, which is known for contributing to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and pyrrolone moieties. The synthetic pathways often leverage the reactivity of the amino and methoxy groups to enhance biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiazole compounds, certain derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus . The presence of the dimethoxyphenyl group is believed to enhance this activity .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation. For example, studies have reported that thiazole derivatives can induce apoptosis in cancer cell lines such as Jurkat and HT-29 . The mechanism often involves interaction with cellular pathways regulating cell survival and death.

Anticonvulsant Activity

Some thiazole derivatives have also been evaluated for anticonvulsant effects. Compounds structurally related to the target compound have displayed significant activity in animal models, suggesting potential therapeutic applications for seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazole Ring : Essential for antimicrobial and anticancer activities.
  • Amino Group : Contributes to enhanced solubility and reactivity.
  • Methoxy Substituents : These groups are crucial for modulating biological activity; their position and electronic properties significantly impact the compound's efficacy.

Case Studies

  • Antimicrobial Testing : A series of thiazole derivatives were tested against various bacterial strains. The results indicated that modifications at the 4-position of the thiazole ring improved antibacterial potency .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that compounds similar to the target compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior cytotoxic effects .

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., triethylamine or acetic anhydride) to reduce waste. Use microwave-assisted synthesis to shorten reaction times and energy consumption .

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